2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one
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Overview
Description
2-(Dimethylamino)-1-(tricyclo[3311~3,7~]dec-1-yl)propan-1-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Dimethylamino Group:
Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group, often through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-1-(tricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tricyclic structure could play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of propanone.
2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butan-1-one: Similar structure but with a butanone group instead of propanone.
Uniqueness
The uniqueness of 2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one lies in its specific tricyclic structure combined with the dimethylamino and propanone groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H25NO |
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Molecular Weight |
235.36 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C15H25NO/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,4-9H2,1-3H3 |
InChI Key |
KFFQBBVAEUSXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N(C)C |
Origin of Product |
United States |
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